molecular formula C20H25ClN4O3 B15180489 N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline CAS No. 93762-07-3

N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline

Cat. No.: B15180489
CAS No.: 93762-07-3
M. Wt: 404.9 g/mol
InChI Key: AYIHOZYLPZMNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as N-(2-Butoxyethyl)-N-ethylaniline, under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Azo compounds undergo various chemical reactions, including:

    Reduction: Azo compounds can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Oxidation: Oxidative cleavage of azo compounds can yield nitroso and nitro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, ozone.

    Substitution: Halogens, sulfonic acids, alkylating agents.

Major Products Formed

    Reduction: Corresponding amines.

    Oxidation: Nitroso and nitro derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline, like other azo compounds, finds applications in several fields:

    Chemistry: Used as intermediates in organic synthesis and as dyes in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as probes in biochemical assays.

    Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.

    Industry: Widely used in the textile, leather, and food industries as colorants.

Mechanism of Action

The mechanism of action of azo compounds involves the interaction of the azo group (N=N) with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: A commonly used pH indicator with a similar azo structure.

    Sudan Dyes: A group of azo dyes used for staining and coloring purposes.

    Disperse Dyes: Azo compounds used in dyeing synthetic fibers.

Uniqueness

N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is unique due to its specific substituents, which can influence its color, solubility, and reactivity. The presence of the butoxyethyl and ethylaniline groups may impart distinct properties compared to other azo compounds.

Properties

CAS No.

93762-07-3

Molecular Formula

C20H25ClN4O3

Molecular Weight

404.9 g/mol

IUPAC Name

N-(2-butoxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline

InChI

InChI=1S/C20H25ClN4O3/c1-3-5-13-28-14-12-24(4-2)17-8-6-16(7-9-17)22-23-20-11-10-18(25(26)27)15-19(20)21/h6-11,15H,3-5,12-14H2,1-2H3

InChI Key

AYIHOZYLPZMNPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.